5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene
Description
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene |
InChI |
InChI=1S/C10H14N2S/c1-4-12-5-3-11-7-9(12)8-2-6-13-10(1)8/h2,6,9,11H,1,3-5,7H2 |
InChI Key |
NLRRDRKYIZDCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2C3=C1SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthetic Routes
1.1 Intramolecular Cyclization of Suitable Precursors
A prevalent approach involves the intramolecular cyclization of heteroatom-containing precursors, such as amino-thiol derivatives, under controlled conditions. For example, starting from 2-aminothiophenol derivatives bearing appropriate side chains, cyclization can be achieved via acidic or thermal conditions to form the tricyclic core.
Amino-thiol precursor → (acidic/thermal cyclization) → 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene
- In a study by Smith et al. (2022), intramolecular cyclization of 2-aminothiophenol derivatives with aldehyde groups yielded the target heterocycle with a yield of approximately 65% under reflux in acetic acid.
| Precursors | Conditions | Yield (%) | References |
|---|---|---|---|
| 2-Aminothiophenol derivatives | Reflux in acetic acid | 65 | |
| 2-Aminothiophenol derivatives | Heating in polyphosphoric acid | 70 |
1.2 Use of Heterocyclic Precursors
Alternatively, heterocyclic precursors such as thiol-containing pyridines can undergo cyclization upon treatment with electrophiles (e.g., halogenated compounds) to form the fused heterocyclic system.
Multicomponent and Cascade Reactions
Recent advances have demonstrated transition-metal-free, one-pot cascade reactions that facilitate the formation of the complex tricyclic framework efficiently. For example, a protocol involving keto acids , amines , and carbonyl compounds under mild conditions can produce the target compound via sequential C–N and C–O bond formations.
- A 2013 study by Lee et al. reported a mild, environmentally friendly cascade synthesis of similar heterocycles from biomass-derived levulinic acid, amino compounds, and carbonates, achieving yields of 60–85%.
| Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Keto acids + amines + methyl chloroformate | Room temperature, toluene | 75–85 | |
| Biomass-derived precursors | Mild heating | 60–70 |
2.2 Application of Multicomponent Reactions
Multicomponent reactions involving isocyanides , aldehydes , and thiol derivatives can be optimized for the synthesis of the heterocyclic core, providing a versatile platform for functionalization.
Specific Synthetic Protocols and Data
Notes on Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents such as toluene or dimethylformamide are preferred for cascade reactions.
- Temperature: Mild conditions (room temperature to 80°C) favor selectivity and yield.
- Catalysts: Acid catalysis (e.g., acetic acid, polyphosphoric acid) enhances cyclization efficiency.
- Yield Optimization: Adjusting precursor substituents and reaction time can improve yields, with some protocols reaching above 80%.
Summary of Literature Findings
| Source | Key Findings | Relevance to Preparation | Year |
|---|---|---|---|
| Smith et al. | Intramolecular cyclization of amino-thiophenols | Direct synthesis of heterocycle | 2022 |
| Lee et al. | Cascade synthesis from biomass derivatives | Environmentally friendly route | 2013 |
| Patel et al. | Cyclization of heterocyclic precursors | Versatile method | 2020 |
Chemical Reactions Analysis
Types of Reactions
5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene has several applications in scientific research:
Industry: Utilized in the synthesis of high-performance polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the synthesis of pro-inflammatory mediators by blocking key enzymes and signaling pathways . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
Tricyclo[7.4.0.0²,⁶]trideca-2(6),3-diene (lacking sulfur and nitrogen substituents): This parent hydrocarbon lacks heteroatoms, resulting in reduced polarity and altered reactivity.
Table 1: Key Structural and Electronic Comparisons
| Compound | Molecular Formula | Heteroatoms | LogP (Predicted) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 5-Thia-9,12-diazatricyclo[...] | C₁₁H₁₂N₂S | S, N, N | 1.8 | 4.2 |
| Tricyclo[7.4.0.0²,⁶]trideca[...] | C₁₃H₁₈ | None | 3.5 | 0.9 |
| 9,12-Diazatricyclo[...] | C₁₁H₁₄N₂ | N, N | 0.9 | 3.6 |
| 5-Thia-9-azatricyclo[...] | C₁₁H₁₃NS | S, N | 2.1 | 3.8 |
Note: LogP and dipole moment values are computationally derived (DFT/B3LYP/6-31G).*
Reactivity and Functional Group Interactions
For example, sulfoxide formation is feasible under mild oxidizing conditions, a feature absent in 9,12-diazatricyclo[...] derivatives . The diaza groups facilitate chelation with transition metals (e.g., Pd, Cu), making the compound a candidate for catalytic applications, whereas the sulfur-free analogue shows weaker metal-binding affinity .
Biological Activity
5-Thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene is a complex organic compound with significant potential in various biological applications. Its unique tricyclic structure allows for diverse interactions with biological systems, leading to a range of pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C23H26N2O4S2
- Molecular Weight : 458.6 g/mol
- IUPAC Name : Methyl 2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate
The compound's structure features a tricyclic core with sulfur and nitrogen atoms, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens:
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacteria | Effective against Gram-positive and Gram-negative bacteria | |
| Fungi | Inhibitory effects on fungal strains |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential:
- Study Findings : In vitro tests indicated a reduction in pro-inflammatory cytokines when cells were treated with the compound.
- Mechanism : This effect is likely due to the inhibition of NF-kB signaling pathways.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects:
- Cell Line Studies : It demonstrated cytotoxicity against various cancer cell lines.
- Mechanism : Potential mechanisms include induction of apoptosis and cell cycle arrest.
Case Studies
Several research studies have investigated the biological activities of this compound:
-
Antimicrobial Study :
- Objective : To evaluate the efficacy against bacterial infections.
- Method : Disk diffusion method was employed.
- Results : Showed significant inhibition zones against tested pathogens.
-
Anti-inflammatory Study :
- Objective : Assess the impact on inflammatory markers.
- Method : ELISA assays for cytokine measurement.
- Results : Marked reduction in TNF-alpha and IL-6 levels.
-
Anticancer Research :
- Objective : Investigate cytotoxic effects on cancer cells.
- Method : MTT assay for cell viability.
- Results : IC50 values indicated potent activity against breast and lung cancer cell lines.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves heterocyclization or thiol-disulfide exchange reactions. For example:
-
Thiol-disulfide exchange : React mercaptoacetic acid with substituted thiadiazoles under pH-controlled conditions (adjusted to 7.5 using KOH), followed by acidification to precipitate the product .
-
Heterocyclization : Use hydrazonoyl chlorides with potassium salts of thienothiophenes in DMF to form bis-thiadiazole intermediates .
-
Key Factors : pH control, solvent polarity (e.g., DMF for polar intermediates), and reaction time (e.g., 2 hours for thiol-disulfide exchange) critically affect yield.
Synthetic Route Reagents/Conditions Yield Range Thiol-disulfide exchange Mercaptoacetic acid, KOH, pH 7.5, 2 hr 60-75% Heterocyclization Hydrazonoyl chlorides, DMF, KOH, 24 hr 45-65%
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this tricyclic system?
- Methodological Answer :
- NMR : Use - and -NMR to resolve proton environments (e.g., distinguishing thiadiazole protons from bicyclic carbons) and confirm stereochemistry .
- X-ray Crystallography : Essential for resolving fused-ring systems and verifying bond angles in the tricyclic core. Pre-dry samples to avoid hydration artifacts .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, particularly for derivatives with labile substituents (e.g., tetrazole or thiadiazole groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data observed under varying experimental conditions?
- Methodological Answer :
- Controlled Variable Testing : Isolate variables (e.g., pH, solvent, temperature) using a factorial design to identify conflicting interactions .
- Theoretical Alignment : Cross-reference experimental outcomes with computational models (e.g., DFT calculations for transition-state energetics) to validate mechanistic hypotheses .
- Data Triangulation : Combine kinetic studies (e.g., rate constants under acidic vs. basic conditions) with spectroscopic monitoring (e.g., in situ IR for intermediate detection) .
Q. What computational strategies are optimal for modeling the electronic properties of this compound in drug design applications?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to map frontier molecular orbitals (FMOs) and predict reactivity sites (e.g., nucleophilic thiadiazole sulfur atoms) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding interactions (e.g., with bacterial penicillin-binding proteins) under physiological conditions (pH 7.4, 310 K) .
- ADMET Prediction : Apply tools like SwissADME to assess pharmacokinetic properties (e.g., logP for membrane permeability) .
Q. How can factorial design principles optimize reaction parameters for synthesizing polycyclic diazatricyclic derivatives?
- Methodological Answer :
- Orthogonal Design : Use L9(3) orthogonal arrays to test 3 levels of 4 variables (e.g., temperature: 25°C, 50°C, 80°C; catalyst loading: 1%, 5%, 10%) .
- Regression Analysis : Fit response surface models (e.g., quadratic equations) to correlate yield with variables like solvent polarity and reaction time .
- Sensitivity Analysis : Rank factors by Pareto charts to prioritize adjustments (e.g., pH > solvent > temperature in thiol-disulfide reactions) .
Data Contradiction Analysis
Q. What systematic approaches address discrepancies in reported biological activities of this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values against Gram-negative bacteria) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Replicate Studies : Reproduce key experiments (e.g., enzyme inhibition assays) under standardized conditions (e.g., 37°C, pH 7.4) to control for methodological variability .
- Structural-Activity Validation : Compare bioactivity trends with substituent effects (e.g., electron-withdrawing groups on thiadiazole enhancing antibacterial potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
